Phytanic Acid

Description

Properties

IUPAC Name |

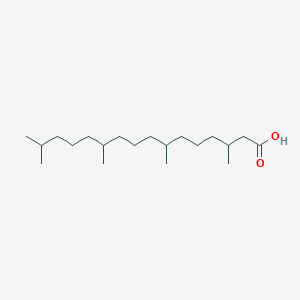

3,7,11,15-tetramethylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKHJSFHOZMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864526 | |

| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14721-66-5 | |

| Record name | Phytanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHYTANIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phytanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phytanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biochemical Properties and Cellular Functions of Phytanic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily derived from the consumption of dairy products, ruminant animal fats, and certain fish.[1] Unlike most fatty acids, the methyl group on the β-carbon of this compound prevents its metabolism through the typical β-oxidation pathway.[1] Instead, it undergoes α-oxidation in the peroxisome.[1] The accumulation of this compound due to defects in this metabolic pathway leads to the rare autosomal recessive neurological disorder, Refsum disease, characterized by a range of symptoms including retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[2] Beyond its role in pathology, this compound has been shown to modulate various cellular processes, including gene expression through the activation of nuclear receptors. This guide provides a comprehensive overview of the biochemical properties and cellular functions of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.

Biochemical Properties of this compound

The fundamental biochemical characteristics of this compound are crucial for understanding its behavior in biological systems. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₄₀O₂ | [3] |

| Molecular Weight | 312.53 g/mol | [3] |

| IUPAC Name | 3,7,11,15-tetramethylhexadecanoic acid | [3] |

| CAS Number | 14721-66-5 | [3] |

| Melting Point | -65°C | [4] |

| Boiling Point | 391.36°C (estimate) | [4] |

| Appearance | Colorless Liquid | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | ~100 mg/mL | [5] |

| Dimethyl formamide (DMF) | ~100 mg/mL | [5] |

| Ethanol | ~100 mg/mL | [5] |

| 0.15 M Tris-HCl (pH 8.5) | 1 mg/mL | [5] |

| Water | Sparingly soluble | [5] |

Table 3: Plasma Concentrations of this compound

| Population | Plasma Concentration (µmol/L) | Reference(s) |

| Healthy Individuals (Vegans) | Geometric Mean: 0.86 | [6] |

| Healthy Individuals (Vegetarians) | Geometric Mean: 3.93 | [6] |

| Healthy Individuals (Meat-eaters) | Geometric Mean: 5.77 | [6] |

| Refsum Disease Patients | Can exceed the millimolar range | [2] |

Cellular Functions and Signaling Pathways

This compound is not merely a metabolic byproduct but an active signaling molecule that influences various cellular functions, primarily through its interaction with nuclear receptors and other signaling proteins.

This compound Metabolism

The degradation of this compound is a multi-step process that begins with its activation to phytanoyl-CoA. Due to the presence of a methyl group on the β-carbon, it cannot undergo direct β-oxidation. Instead, it is metabolized via α-oxidation in the peroxisomes, followed by β-oxidation of the resulting pristanic acid. A less prominent pathway, ω-oxidation, also contributes to its metabolism.

Nuclear Receptor Activation

This compound and its metabolite, pristanic acid, are known to be natural ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). This interaction allows this compound to regulate the expression of genes involved in lipid metabolism and inflammation.[7][8]

Table 4: Quantitative Data on Cellular Functions of this compound

| Cellular Function | Parameter | Value | Cell Type/System | Reference(s) |

| PPARα Activation | EC₅₀ | 40 µM | Primary human fibroblasts | [5] |

| RXRα Transactivation | EC₅₀ | 3 µM | Luciferase reporter assay | [5] |

Mitochondrial Dysfunction

The accumulation of this compound, as seen in Refsum disease, can lead to mitochondrial dysfunction. Studies have shown that this compound can act as a protonophore, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation. This leads to decreased ATP synthesis and increased production of reactive oxygen species (ROS), contributing to cellular damage.

GPR40 Signaling

This compound has been identified as an agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Activation of GPR40 by this compound leads to an increase in intracellular calcium levels, which can modulate various downstream signaling pathways.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Extraction and Quantification of this compound from Plasma by GC-MS

This protocol describes the extraction of total fatty acids from plasma followed by derivatization and quantification of this compound using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plasma sample

-

Internal standard (e.g., [3-methyl-²H₃]this compound)

-

Methanol

-

Chloroform

-

1N Potassium Hydroxide (KOH) in methanol

-

1N Hydrochloric acid (HCl)

-

Iso-octane

-

Pentafluorobenzyl (PFB) bromide

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Glass tubes (16x125 mm and 10x75 mm)

-

Vortex mixer

-

Centrifuge

-

SpeedVac concentrator

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

To a 16x125 mm glass tube, add 200 µL of plasma.

-

Add a known amount of the internal standard.

-

Add 1 mL of methanol and vortex thoroughly.

-

-

Saponification (for total fatty acids):

-

Add 500 µL of 1N KOH in methanol.

-

Vortex and incubate at 60°C for 1 hour to hydrolyze the esterified fatty acids.

-

-

Acidification and Extraction:

-

Cool the sample to room temperature.

-

Add 500 µL of 1N HCl to acidify the solution (pH should be < 5).

-

Add 1 mL of iso-octane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

-

Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.

-

-

Derivatization:

-

Evaporate the pooled iso-octane extract to dryness under a stream of nitrogen or using a SpeedVac.

-

Add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Vortex and incubate at room temperature for 20 minutes.

-

Evaporate the derivatization reagents to dryness.

-

-

Sample Reconstitution and GC-MS Analysis:

-

Reconstitute the dried derivatized sample in 50 µL of iso-octane.

-

Transfer to a GC-MS autosampler vial.

-

Inject 1 µL into the GC-MS system.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

Carrier gas: Helium

-

-

MS Conditions (example):

-

Ionization mode: Electron Ionization (EI)

-

Acquisition mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for this compound-PFB ester and the internal standard.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the plasma sample based on the peak area ratio of the analyte to the internal standard and the standard curve.[10]

-

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol outlines the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential in cultured cells treated with this compound.

Materials:

-

Cultured cells (e.g., fibroblasts, neurons)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

JC-1 staining solution

-

Cell culture medium

-

Assay buffer (e.g., PBS)

-

96-well black, clear-bottom plates or chamber slides

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well black plate or chamber slide at an appropriate density and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare different concentrations of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing this compound.

-

Include a vehicle control (medium with the solvent used for the this compound stock).

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

-

-

JC-1 Staining:

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically a 1:10 dilution in culture medium).

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

-

-

Washing:

-

Carefully remove the staining solution.

-

Wash the cells twice with assay buffer.

-

-

Imaging and Analysis:

-

Fluorescence Microscopy:

-

Add fresh assay buffer to the wells.

-

Immediately visualize the cells using a fluorescence microscope.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

-

Apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Capture images of both red and green fluorescence.

-

-

Fluorescence Plate Reader:

-

Add fresh assay buffer to the wells.

-

Measure the fluorescence intensity at two wavelength pairs:

-

Excitation/Emission ~535/595 nm for red fluorescence (J-aggregates).

-

Excitation/Emission ~485/535 nm for green fluorescence (JC-1 monomers).

-

-

Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.[6][11][12][13][14]

-

-

Protocol 3: Assessment of this compound Alpha-Oxidation in Cultured Fibroblasts

This protocol describes a method to measure the α-oxidation of this compound in cultured human fibroblasts by quantifying the production of its downstream metabolite, pristanic acid.

Materials:

-

Cultured human fibroblasts (control and patient-derived)

-

[1-¹⁴C]this compound or deuterated this compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation counter and cocktail (if using radiolabeled substrate)

-

GC-MS system (if using deuterated substrate)

-

Solvents for extraction (as in Protocol 1)

Procedure:

-

Cell Culture and Substrate Incubation:

-

Grow fibroblasts to confluency in culture flasks.

-

On the day of the experiment, replace the culture medium with fresh medium containing a known concentration of labeled this compound (e.g., [1-¹⁴C]this compound).

-

Incubate the cells for a specific period (e.g., 24-48 hours).

-

-

Sample Collection:

-

After incubation, collect the culture medium.

-

Wash the cell monolayer with PBS and then harvest the cells by trypsinization or scraping.

-

-

Extraction of Fatty Acids:

-

Extract fatty acids from both the culture medium and the cell pellet separately using the extraction procedure described in Protocol 1 (steps 3 and 4).

-

-

Analysis:

-

Radiolabeled Substrate:

-

Separate the fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Identify the spots corresponding to this compound and pristanic acid.

-

Scrape the spots and measure the radioactivity using a scintillation counter.

-

The rate of α-oxidation can be calculated from the amount of ¹⁴CO₂ produced or the amount of radiolabeled pristanic acid formed.[15]

-

-

Deuterated Substrate:

-

Derivatize the extracted fatty acids as described in Protocol 1 (step 4).

-

Analyze the samples by GC-MS to quantify the amount of deuterated pristanic acid formed.[16]

-

-

-

Data Normalization:

-

Normalize the α-oxidation activity to the total protein content of the cell lysate.

-

Conclusion

This compound is a multifaceted branched-chain fatty acid with significant implications for human health. Its accumulation due to impaired α-oxidation is the hallmark of Refsum disease, leading to severe neurological symptoms. Beyond its pathological role, this compound functions as a signaling molecule, modulating gene expression through the activation of nuclear receptors like PPARs and RXRs, and influencing cellular processes such as mitochondrial function and calcium homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the roles of this compound in health and disease and to explore potential therapeutic interventions for related disorders.

References

- 1. This compound activates PPARα to promote beige adipogenic differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the oxidation of this compound and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. This compound activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. chem-agilent.com [chem-agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. 101.200.202.226 [101.200.202.226]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. This compound alpha-oxidation in human cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound alpha-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Peroxisomal Phytanic Acid Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Alpha-Oxidation Pathway, Associated Pathologies, and Therapeutic Avenues

Introduction

Phytanic acid, a branched-chain fatty acid derived from the degradation of chlorophyll, is a significant dietary component found in dairy products, meat from ruminant animals, and certain fish.[1] Unlike straight-chain fatty acids, the presence of a methyl group on the β-carbon of this compound prevents its degradation through the conventional β-oxidation pathway.[2][3] Consequently, a specialized metabolic pathway, known as α-oxidation, is employed for its catabolism, occurring primarily within the peroxisomes.[2][4] This technical guide provides a comprehensive overview of the this compound metabolic pathway, detailing its core enzymatic steps, the genetic disorders associated with its dysfunction, quantitative data on key metabolites, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical metabolic process.

The Core Pathway: Peroxisomal Alpha-Oxidation of this compound

The α-oxidation of this compound is a multi-step enzymatic process that takes place entirely within the peroxisomes, converting this compound into pristanic acid, which can then enter the β-oxidation pathway.[2][4][5] The process involves the removal of a single carbon atom from the carboxyl end of the fatty acid.

The key enzymatic steps are as follows:

-

Activation to Phytanoyl-CoA: this compound is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[3]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH) , an Fe(II)- and 2-oxoglutarate-dependent oxygenase.[6][7] This is the rate-limiting step in the pathway and the primary site of genetic defects leading to Refsum disease.[7][8]

-

Cleavage to Pristanal: 2-hydroxyphytanoyl-CoA is subsequently cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, to yield pristanal and formyl-CoA.[2]

-

Oxidation to Pristanic Acid: Finally, pristanal is oxidized to pristanic acid by a pristanal dehydrogenase .[2]

Pristanic acid, now lacking the β-methyl group that hindered β-oxidation, can be converted to pristanoyl-CoA and subsequently undergo several cycles of peroxisomal β-oxidation, yielding acetyl-CoA and propionyl-CoA.[9][10]

Pathophysiology: Refsum Disease and Other Peroxisomal Disorders

Deficiencies in the enzymes of the this compound α-oxidation pathway lead to the accumulation of this compound in plasma and tissues, resulting in a group of genetic disorders, the most prominent of which is Adult Refsum Disease (ARD) .[11][12] ARD is an autosomal recessive disorder most commonly caused by mutations in the PHYH gene, leading to deficient phytanoyl-CoA hydroxylase activity.[8] The accumulation of this compound is toxic to various tissues, leading to a range of clinical manifestations including retinitis pigmentosa, anosmia, peripheral neuropathy, ataxia, and cardiac abnormalities.[8]

Elevated this compound levels are also observed in other peroxisomal biogenesis disorders, such as Zellweger syndrome, where the overall formation of peroxisomes is impaired.[6]

Quantitative Data

The concentration of this compound and its metabolite, pristanic acid, are critical biomarkers for the diagnosis and management of Refsum disease. The following tables summarize the typical concentrations of these metabolites in healthy individuals and in patients with Adult Refsum Disease.

| Metabolite | Condition | Plasma Concentration (µmol/L) | Reference |

| This compound | Healthy Individuals | < 10 | [7] |

| This compound | Adult Refsum Disease | > 200 (often much higher) | [8] |

| Pristanic Acid | Healthy Individuals | < 1 | [7] |

| Pristanic Acid | Adult Refsum Disease | Normal to slightly elevated |

Table 1: Plasma Concentrations of Phytanic and Pristanic Acid.

| Enzyme | Substrate | Apparent Km (µM) | Reference |

| 2-Hydroxyphytanoyl-CoA Lyase | 2-hydroxy-3-methylhexadecanoyl-CoA | 15 | [9] |

Experimental Protocols

Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of this compound in plasma samples.

a. Sample Preparation:

-

Lipid Extraction: Extract total lipids from a known volume of plasma (e.g., 100 µL) using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Saponification: Saponify the extracted lipids by adding a solution of potassium hydroxide in ethanol and heating to release the fatty acids from their esterified forms.

-

Acidification and Fatty Acid Extraction: Acidify the sample and extract the free fatty acids into an organic solvent like hexane.

-

Derivatization: Convert the fatty acids to their methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF3-methanol or diazomethane) to increase their volatility for GC analysis.

b. GC-MS Analysis:

-

Injection: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation).

-

Separation: Separate the FAMEs based on their boiling points and interactions with the stationary phase of the column using a programmed temperature gradient.

-

Detection and Quantification: Detect the eluting FAMEs using a mass spectrometer. Identify this compound methyl ester based on its characteristic retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of an internal standard (e.g., a deuterated form of this compound) added at the beginning of the sample preparation.

Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay measures the activity of the first and rate-limiting enzyme in the α-oxidation pathway.

a. Substrate Preparation:

-

Synthesize radiolabeled or stable isotope-labeled phytanoyl-CoA to be used as a substrate.

b. Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.5), the cell or tissue lysate containing the PHYH enzyme, and the necessary cofactors: Fe(II), 2-oxoglutarate, and ascorbate.

-

Initiation: Start the reaction by adding the phytanoyl-CoA substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction, for example, by adding a strong acid.

-

Product Analysis: Separate the product, 2-hydroxyphytanoyl-CoA, from the unreacted substrate using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quantification: Quantify the amount of product formed to determine the enzyme activity.

Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the activity of the enzyme that cleaves 2-hydroxyphytanoyl-CoA.

a. Substrate Preparation:

-

Prepare 2-hydroxyphytanoyl-CoA, which can be synthesized or generated enzymatically from phytanoyl-CoA using purified PHYH.

b. Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a buffered solution, the cell or tissue lysate, and the cofactors Mg2+ and thiamine pyrophosphate (TPP).

-

Initiation: Start the reaction by adding the 2-hydroxyphytanoyl-CoA substrate.

-

Incubation: Incubate at 37°C.

-

Product Detection: The cleavage of 2-hydroxyphytanoyl-CoA produces pristanal and formyl-CoA. The formation of pristanal can be monitored by GC-MS after derivatization. Alternatively, the release of formyl-CoA can be measured.

Signaling Pathways and Regulation

This compound is not merely a metabolic substrate but also a signaling molecule that can regulate gene expression. It has been identified as a ligand for the nuclear hormone receptors Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptor (RXR) .[5]

The activation of the PPARα/RXR heterodimer by this compound leads to the transcriptional upregulation of genes containing Peroxisome Proliferator Response Elements (PPREs) in their promoter regions. These target genes include those encoding for enzymes involved in fatty acid oxidation, including enzymes of the β-oxidation pathway. This creates a feed-forward mechanism where the presence of a substrate for peroxisomal oxidation can induce the expression of the machinery required for its catabolism.

Visualizations

Caption: The enzymatic cascade of this compound alpha-oxidation in the peroxisome.

Caption: A typical workflow for the diagnosis of Refsum disease using GC-MS.

Caption: Regulation of gene expression by this compound via PPARα/RXR activation.

Conclusion

The peroxisomal α-oxidation of this compound is a vital metabolic pathway, and its dysfunction has profound clinical consequences. A thorough understanding of the enzymes, their regulation, and the associated pathophysiology is crucial for the development of effective diagnostic tools and therapeutic strategies for Refsum disease and other related peroxisomal disorders. This technical guide provides a foundational resource for professionals in the field, summarizing the current knowledge and providing practical experimental frameworks to facilitate further research and drug development efforts. Future investigations aimed at elucidating the precise kinetic properties of the core enzymes and further unraveling the regulatory networks governing this pathway will be instrumental in advancing our ability to combat these debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Gene - PHYH [maayanlab.cloud]

- 3. pnas.org [pnas.org]

- 4. genecards.org [genecards.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medlineplus.gov [medlineplus.gov]

The Central Role of Alpha-Oxidation in Phytanic Acid Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the alpha-oxidation pathway, a critical metabolic process for the degradation of the branched-chain fatty acid, phytanic acid. In humans, the presence of a methyl group on the β-carbon of this compound prevents its breakdown through the typical β-oxidation spiral. Consequently, a specialized pathway, α-oxidation, is required to remove a single carbon atom, enabling the resulting molecule, pristanic acid, to enter the β-oxidation pathway. Dysregulation of this pathway leads to the accumulation of this compound, resulting in the debilitating neurological disorder, Refsum disease. This document details the biochemical steps, key enzymes, cellular localization, and clinical significance of this compound α-oxidation, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a valuable resource for the scientific community.

The Alpha-Oxidation Pathway of this compound

Alpha-oxidation of this compound is a multi-step process that occurs primarily within the peroxisomes.[1][2] The pathway involves the sequential action of several enzymes to shorten the fatty acid chain by one carbon.

The process begins with the activation of this compound to its coenzyme A (CoA) ester, phytanoyl-CoA.[3] This is followed by a hydroxylation step, a decarboxylation, and an oxidation step, ultimately yielding pristanal and then pristanic acid.[4] Pristanic acid, now lacking the β-methyl branch that hindered β-oxidation, can be further metabolized.

Cellular Import and Activation of this compound

Dietary this compound is transported into the cell and subsequently to the peroxisome. Before it can be oxidized, it must be activated to phytanoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase.[3]

Core Alpha-Oxidation Pathway

Once inside the peroxisome, phytanoyl-CoA undergoes a series of reactions catalyzed by three key enzymes:

-

Phytanoyl-CoA Hydroxylase (PHYH): This enzyme hydroxylates phytanoyl-CoA at the α-carbon to form 2-hydroxyphytanoyl-CoA.[4] This is the rate-limiting step in the pathway and the enzyme responsible for the majority of Refsum disease cases.[5][6]

-

2-Hydroxyphytanoyl-CoA Lyase (HACL1): This lyase cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.[4]

-

Aldehyde Dehydrogenase: This enzyme oxidizes pristanal to pristanic acid.[4]

Subsequent Beta-Oxidation of Pristanic Acid

Pristanic acid, the end product of α-oxidation, is then activated to pristanoyl-CoA and can undergo β-oxidation within the peroxisome.[7] This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA.[8]

Quantitative Data in Health and Disease

The clinical hallmark of defects in this compound α-oxidation is the accumulation of this compound in plasma and tissues. The following tables summarize the typical concentrations of phytanic and pristanic acid in healthy individuals and patients with Refsum disease.

Table 1: Plasma this compound and Pristanic Acid Concentrations

| Analyte | Healthy Controls (µmol/L) | Refsum Disease Patients (µmol/L) |

| This compound | < 10[9] | 100 - >2500[1][9] |

| Pristanic Acid | < 1[1] | Normal to slightly elevated |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Source |

| 2-Hydroxyphytanoyl-CoA Lyase | 2-hydroxy-3-methylhexadecanoyl-CoA | ~15 µM | Not specified | Rat Liver |

| Actinobacterial 2-hydroxyacyl-CoA lyase | 2-hydroxyisobutyryl-CoA | ~120 µM | 1.3 s⁻¹ | Aquincola tertiaricarbonis |

Experimental Protocols

Accurate measurement of this compound and the activity of the α-oxidation enzymes are crucial for the diagnosis of Refsum disease and for research into its pathogenesis and treatment.

Measurement of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the quantitative analysis of this compound in biological samples.

Principle: Fatty acids, including this compound, are extracted from plasma, derivatized to form volatile esters (typically methyl esters), and then separated and quantified by GC-MS.

General Protocol Outline:

-

Sample Preparation: A known amount of an internal standard (e.g., deuterated this compound) is added to a plasma sample.

-

Lipid Extraction: Lipids are extracted from the plasma using a solvent system such as chloroform:methanol.

-

Hydrolysis: The lipid extract is hydrolyzed (saponified) using a strong base (e.g., KOH in ethanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

-

Derivatization: The free fatty acids are converted to their methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol or by acid-catalyzed methylation.

-

Extraction of FAMEs: The FAMEs are extracted into an organic solvent (e.g., hexane).

-

GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify the this compound methyl ester relative to the internal standard.

Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Principle: The activity of PHYH is determined by incubating a source of the enzyme (e.g., cultured fibroblasts, liver homogenate) with the substrate phytanoyl-CoA and necessary cofactors. The product, 2-hydroxyphytanoyl-CoA, is then measured.

General Protocol Outline:

-

Enzyme Source Preparation: Homogenates of cultured skin fibroblasts or liver tissue are prepared.

-

Reaction Mixture: The reaction mixture typically contains the enzyme source, phytanoyl-CoA, and the cofactors Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer.[9]

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Termination and Product Analysis: The reaction is stopped, and the product, 2-hydroxyphytanoyl-CoA, can be hydrolyzed to 2-hydroxythis compound and then measured by GC-MS.[2] Alternatively, radiolabeled substrates can be used, and the radiolabeled product can be separated and quantified by techniques like thin-layer chromatography or high-performance liquid chromatography.

Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the cleavage of 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA.

Principle: The activity of HACL1 is determined by incubating an enzyme source with 2-hydroxyphytanoyl-CoA and the cofactor thiamine pyrophosphate (TPP). The formation of one of the products, pristanal or formyl-CoA, is then quantified.[4]

General Protocol Outline:

-

Enzyme Source Preparation: Similar to the PHYH assay, a homogenate of cultured cells or tissue is used.

-

Substrate Synthesis: The substrate, 2-hydroxyphytanoyl-CoA, may need to be synthesized enzymatically from phytanoyl-CoA using a source of PHYH.

-

Reaction Mixture: The reaction mixture includes the enzyme source, 2-hydroxyphytanoyl-CoA, and TPP in a suitable buffer.

-

Incubation: The reaction is carried out at 37°C.

-

Product Measurement: The formation of pristanal can be measured by GC-MS. Alternatively, the production of formyl-CoA can be indirectly measured by its hydrolysis to formate, which can then be quantified using enzymatic or chromatographic methods.

Conclusion

The α-oxidation of this compound is a vital metabolic pathway, and its impairment has severe clinical consequences. This technical guide provides a detailed overview of the biochemical reactions, key enzymes, and associated quantitative data relevant to this pathway. The provided experimental methodologies and pathway diagrams serve as a foundational resource for researchers and clinicians working on Refsum disease and other peroxisomal disorders. Further research into the intricate regulation of this pathway and the development of novel therapeutic strategies holds promise for improving the lives of individuals affected by these conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 4. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. The significance of plasma this compound levels in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Phytanic Acid Accumulation: A Core Pathological Driver in Refsum Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Refsum disease, a rare autosomal recessive neurological disorder, is characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in various tissues and plasma.[1][2] This accumulation is a direct consequence of impaired alpha-oxidation of this compound, a metabolic process essential for its degradation.[3][4] The resulting lipotoxicity drives the multifaceted pathology of the disease, which includes retinitis pigmentosa, chronic polyneuropathy, cerebellar ataxia, and ichthyosis.[5][6] This technical guide provides a comprehensive overview of the core pathology of Refsum disease, focusing on the central role of this compound accumulation, for researchers, scientists, and professionals involved in drug development.

The Biochemical Hallmark: this compound Overload

The defining biochemical feature of Refsum disease is the significantly elevated level of this compound in the body.[1][7] In healthy individuals, this compound, which is exclusively derived from dietary sources such as ruminant fats, dairy products, and certain fish, is metabolized through a peroxisomal alpha-oxidation pathway.[8][9] However, in individuals with Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), or less commonly the peroxin-7 (PEX7) protein, disrupts this pathway, leading to a massive buildup of this compound.[1][2]

Quantitative Data on this compound Accumulation

The following table summarizes the quantitative data on this compound levels in patients with Refsum disease compared to healthy controls, as well as in a mouse model of the disease.

| Biological Matrix | Condition | This compound Concentration | Reference |

| Human Plasma | Refsum Disease | 10-50 mg/dL (or even higher) | [1] |

| >300 mg/L | [10] | ||

| Normal | ≤ 0.2 mg/dL | [1] | |

| 3.35 (sd 0.016) µmol/l | [11] | ||

| Human Cerebrospinal Fluid (CSF) | Refsum Disease | Protein level: 100-600 mg/dL (albuminocytologic dissociation) | [1] |

| Mouse Plasma | Phyh-/- mice on phytol diet | Up to 1 millimolar | [12] |

The Metabolic Bottleneck: Disruption of this compound Alpha-Oxidation

The metabolic pathway for this compound degradation is a multi-step process primarily occurring in peroxisomes. The initial and critical step, the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, is catalyzed by phytanoyl-CoA hydroxylase (PHYH).[13] In Refsum disease, the genetic defect in the PHYH gene leads to a non-functional or absent enzyme, creating a metabolic block.[5]

Figure 1: Metabolic pathway of this compound, highlighting the enzymatic block in Refsum disease.

Experimental Protocols for Studying Refsum Disease

Quantification of this compound

Accurate quantification of this compound in biological samples is crucial for the diagnosis and monitoring of Refsum disease. The most common method is gas chromatography-mass spectrometry (GC-MS).[11][14][15]

Protocol for this compound Quantification by GC-MS:

-

Sample Preparation: Plasma or fibroblast samples are subjected to hydrolysis to release free this compound from its esterified forms. Ethanolic potassium hydroxide is often used for saponification.[11][16]

-

Extraction: The hydrolyzed sample is then acidified, and the fatty acids, including this compound, are extracted using an organic solvent like hexane.

-

Derivatization: To increase volatility for GC analysis, the fatty acids are converted to their methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.

-

GC-MS Analysis: The FAMEs are separated on a capillary gas chromatography column and detected by a mass spectrometer. The concentration of this compound is determined by comparing its peak area to that of a known concentration of an internal standard (e.g., [3-methyl-2H3]this compound).[11]

-

Calibration: A calibration curve is generated using standards with known concentrations of this compound to ensure accurate quantification.[16]

A more rapid method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been developed, offering a high-throughput alternative to GC-MS.[17]

Cellular and Mitochondrial Function Assays

To investigate the cytotoxic effects of this compound, various in vitro assays are employed, often using cultured cells such as astrocytes or retinal cells.[18][19][20]

Assessment of Mitochondrial Membrane Potential (ΔΨm):

-

Principle: The fluorescent dye JC-1 is used to monitor mitochondrial health. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Procedure: Cultured cells are treated with this compound. After incubation, the cells are loaded with JC-1, and the fluorescence is measured using a fluorescence microscope or a plate reader. A shift from red to green fluorescence indicates mitochondrial depolarization.

Measurement of Reactive Oxygen Species (ROS):

-

Principle: The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure: Cells are pre-loaded with DCFH-DA and then exposed to this compound. The increase in fluorescence, indicative of ROS production, is monitored over time using a fluorescence plate reader or microscope.

Determination of Cellular ATP Levels:

-

Principle: The amount of ATP in cell lysates is quantified using a luciferin/luciferase-based assay. The light produced is directly proportional to the ATP concentration.

-

Procedure: Following treatment with this compound, cells are lysed, and the lysate is mixed with the luciferin/luciferase reagent. The resulting luminescence is measured with a luminometer.

Animal Models of Refsum Disease

A knockout mouse model for Refsum disease (Phyh-/-) has been generated to study the in vivo effects of this compound accumulation.[21][22][23]

Experimental Workflow for the Phyh-/- Mouse Model:

References

- 1. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 2. Refsum disease - Wikipedia [en.wikipedia.org]

- 3. Human metabolism of this compound and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medlink.com [medlink.com]

- 7. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]

- 8. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. This compound: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of toxicity of the branched-chain fatty acid this compound, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Refsum disease marker this compound, a branched chain fatty acid, affects Ca2+ homeostasis and mitochondria, and reduces cell viability in rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effect of pathological concentrations of this compound on the fatty acid composition, vitamin E concentration and function of membranes of cultured mammalian retinal cells - UCL Discovery [discovery.ucl.ac.uk]

- 21. defeatadultrefsumeverywhere.org [defeatadultrefsumeverywhere.org]

- 22. Ataxia with loss of Purkinje cells in a mouse model for Refsum disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

Endogenous Synthesis of Phytanic Acid from Phytol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid, is primarily derived from dietary sources. However, its endogenous synthesis from phytol, a constituent of chlorophyll, represents a crucial metabolic pathway with implications for several physiological and pathological processes. Understanding the intricacies of this conversion is vital for researchers in metabolic diseases, neuroscience, and drug development, particularly in the context of disorders such as Refsum disease, where this compound accumulation leads to severe neurological symptoms. This technical guide provides an in-depth overview of the core metabolic pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes involved in the endogenous synthesis of this compound from phytol.

Metabolic Pathway of Phytol to this compound

The conversion of phytol to this compound is a multi-step enzymatic process that occurs across different subcellular compartments, primarily the endoplasmic reticulum, peroxisomes, and mitochondria. The pathway involves the sequential oxidation of phytol to phytenic acid, followed by its activation to a CoA-ester and subsequent reduction to phytanoyl-CoA, the direct precursor of this compound.

Key Enzymatic Steps:

-

Oxidation of Phytol to Phytenal: The initial step is the oxidation of the long-chain alcohol phytol to its corresponding aldehyde, phytenal. This reaction is catalyzed by an alcohol dehydrogenase.

-

Oxidation of Phytenal to Phytenic Acid: Phytenal is further oxidized to phytenic acid by a fatty aldehyde dehydrogenase.

-

Activation of Phytenic Acid: Phytenic acid is then activated to its coenzyme A (CoA) ester, phytenoyl-CoA, by an acyl-CoA synthetase.

-

Reduction of Phytenoyl-CoA to Phytanoyl-CoA: The final step involves the reduction of the double bond in phytenoyl-CoA to yield phytanoyl-CoA, a reaction catalyzed by phytenoyl-CoA reductase. Phytanoyl-CoA is then hydrolyzed to this compound.

The subsequent catabolism of this compound proceeds via α-oxidation in the peroxisomes, a pathway that is distinct from the β-oxidation of straight-chain fatty acids.

Quantitative Data

The following tables summarize the available quantitative data on the endogenous synthesis of this compound from phytol.

Table 1: In Vitro Conversion Ratios and Rates

| Parameter | Value | Organism/System | Reference(s) |

| Ratio of this compound to Phytenic Acid Formed | 100 : 7.4 | Rat Liver In Vitro | [1][2] |

| Conversion of Phytol to Phytenic Acid | 2-3% | Rat Liver In Vitro | [1][2] |

Table 2: Kinetic Parameters of Enzymes

| Enzyme | Substrate | Subcellular Location | Km | Vmax/kcat | Organism/System | Reference(s) |

| Alcohol Dehydrogenase | Phytol | Mitochondria / Microsomes | 14.3 µM / 11.1 µM | Not Reported | Rat Liver | [3][4] |

| Fatty Aldehyde Dehydrogenase | Phytenal | Not Reported | Not Reported | Not Reported | Not Reported | |

| Phytenoyl-CoA Reductase | NADPH | Peroxisomes / Mitochondria | 25 µM | Not Reported | Rat Liver | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis.

Protocol 1: In Vitro Conversion of Phytol to this compound in Rat Liver Fractions

This protocol is adapted from studies investigating the enzymatic conversion of phytol to this compound in rat liver subcellular fractions[3][4].

1. Preparation of Subcellular Fractions (Mitochondria and Microsomes):

-

Homogenization: Homogenize fresh rat liver in ice-cold isolation buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).

-

Differential Centrifugation:

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondrial fraction.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the 10,000 x g centrifugation.

-

Transfer the supernatant from the first mitochondrial spin to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Wash the microsomal pellet by resuspending in isolation buffer and repeating the 100,000 x g centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the mitochondrial and microsomal fractions using a standard method (e.g., Bradford or BCA assay).

2. In Vitro Conversion Assay:

-

Reaction Mixture: In a final volume of 1 ml, combine:

-

Phosphate buffer (100 mM, pH 7.4)

-

Mitochondrial or microsomal fraction (e.g., 1-2 mg protein)

-

[1-³H]Phytol (e.g., 10-20 µM, specific activity ~1 µCi/µmol) emulsified with bovine serum albumin (BSA)

-

Cofactors: NAD⁺ (1 mM) and NADPH (1 mM)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 2 ml of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Analysis:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Redissolve the lipid extract in a small volume of a suitable solvent.

-

Separate and quantify the radiolabeled phytol, phytenic acid, and this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

-

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound in biological samples.

1. Sample Preparation and Lipid Extraction:

-

Internal Standard: Add a known amount of an internal standard (e.g., deuterated this compound) to the biological sample (e.g., plasma, tissue homogenate).

-

Lipid Extraction: Perform a Folch extraction by adding chloroform:methanol (2:1, v/v) to the sample, followed by vortexing and centrifugation to separate the phases. Collect the lower organic phase.

2. Saponification and Derivatization:

-

Saponification: Evaporate the organic solvent and hydrolyze the lipid extract by adding a methanolic potassium hydroxide solution and heating. This step releases this compound from its esterified forms.

-

Acidification and Extraction: Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).

-

Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF₃-methanol or diazomethane).

3. GC-MS Analysis:

-

Gas Chromatograph Parameters:

-

Column: Use a capillary column suitable for FAME analysis (e.g., a polar-phase column like those with a polyethylene glycol or cyanopropyl stationary phase).

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions characteristic of this compound methyl ester and the internal standard.

-

Protocol 3: Quantification of Phytenoyl-CoA and Phytanoyl-CoA by LC-MS/MS

This protocol outlines the analysis of acyl-CoA species from cell extracts.

1. Sample Preparation:

-

Cell Lysis and Extraction: Lyse cultured cells in a cold methanol-based buffer containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).

-

Protein Precipitation: Precipitate proteins by centrifugation.

-

Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of two solvents, typically water with a small amount of an ion-pairing agent or acid (e.g., formic acid or ammonium acetate) and an organic solvent like acetonitrile.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to specifically detect the transition of the precursor ion (the specific acyl-CoA) to a characteristic product ion (often the CoA moiety).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of phytol to this compound and a typical experimental workflow for its study.

Conclusion

The endogenous synthesis of this compound from phytol is a well-defined, albeit complex, metabolic pathway involving multiple enzymes and subcellular compartments. This technical guide provides a consolidated resource for researchers, offering a summary of the current knowledge on the quantitative aspects of this pathway, detailed experimental protocols for its investigation, and clear visual representations of the core processes. Further research is warranted to fully elucidate the kinetic properties of all enzymes involved and to explore the regulatory mechanisms governing this important metabolic route. A deeper understanding of these processes will be instrumental in developing novel therapeutic strategies for diseases associated with aberrant this compound metabolism.

References

- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro conversion of phytol to this compound in rat liver: subcellular distribution of activity and chemical characterization of intermediates using a new bromination technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of phytol-phytanate conversion activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Characterization of the final step in the conversion of phytol into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Underpinnings of Phytanic Acid Storage Disorders: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Molecular Basis, Diagnostic Methodologies, and Cellular Pathways of a Complex Class of Peroxisomal Disorders.

Introduction

Phytanic acid storage disorders are a group of inherited metabolic diseases characterized by the accumulation of this compound, a branched-chain fatty acid, in various tissues and bodily fluids.[1][2] These disorders stem from genetic defects in the metabolic pathway responsible for the degradation of this compound, a process that primarily occurs within peroxisomes.[3][4][5][6] The clinical manifestations of these conditions can be severe and progressive, often leading to significant neurological damage.[1][3] This technical guide provides a comprehensive overview of the genetic basis of this compound storage disorders, intended for researchers, scientists, and professionals involved in drug development. It delves into the core genetic mutations, the resulting biochemical consequences, detailed experimental protocols for diagnosis and research, and the cellular pathways implicated in these diseases.

This compound storage disorders are broadly categorized into two main groups:

-

Adult Refsum Disease (ARD): This is a rare autosomal recessive neurological disorder that typically presents with symptoms in adolescence or early adulthood.[7]

-

Infantile Refsum Disease (IRD): This is a more severe condition and is considered part of the Zellweger spectrum of peroxisome biogenesis disorders (PBDs).[1][8]

While both are characterized by this compound accumulation, their underlying genetic causes and the scope of the resulting cellular dysfunction are distinct.[8]

Genetic Basis of this compound Storage Disorders

The accumulation of this compound is a direct consequence of defects in its catabolic pathway, specifically the alpha-oxidation process that occurs in peroxisomes.[6] This pathway is essential because the methyl branch on the third carbon of this compound prevents its degradation by the more common beta-oxidation pathway.[9]

Adult Refsum Disease (ARD)

ARD is primarily caused by mutations in two genes:

-

PHYH (Phytanoyl-CoA 2-hydroxylase): Located on chromosome 10, this gene encodes the enzyme phytanoyl-CoA hydroxylase.[5][6][10] This enzyme is critical for the first step of this compound alpha-oxidation.[5][6] Mutations in the PHYH gene are responsible for more than 90% of ARD cases.[5][10] Approximately 30 different mutations in this gene have been identified in individuals with Refsum disease, leading to reduced or absent enzyme activity.[5][10]

-

PEX7 (Peroxisomal Biogenesis Factor 7): This gene, located on chromosome 6, encodes the receptor for peroxisomal targeting signal 2 (PTS2).[11] The phytanoyl-CoA hydroxylase enzyme contains a PTS2 signal, which is necessary for its import into the peroxisome.[6] Mutations in PEX7 account for the remaining cases of ARD.[10] These mutations impair the transport of phytanoyl-CoA hydroxylase into the peroxisome, leading to its dysfunction.[12]

Infantile Refsum Disease (IRD) and Zellweger Spectrum Disorders (ZSD)

IRD is a clinically less severe form of the Zellweger spectrum disorders (ZSDs), a group of conditions caused by defects in peroxisome biogenesis.[1][8] In ZSDs, the formation of functional peroxisomes is impaired, leading to a wide range of metabolic abnormalities, including the accumulation of very-long-chain fatty acids (VLCFAs) in addition to this compound.[13]

Mutations in any of at least 13 different PEX genes, which encode proteins essential for peroxisome assembly (peroxins), can cause ZSDs.[14] The most commonly mutated PEX genes in ZSDs are:

-

PEX1: Mutations in this gene are the most frequent cause of ZSDs, accounting for approximately 60-70% of cases.[1][14][15]

-

PEX6: Mutations in PEX6 are the second most common, found in about 15% of ZSD patients.[8]

-

PEX12 and PEX26: These genes are less frequently mutated but are also significant causes of ZSDs.[8][14]

Quantitative Data on this compound Storage Disorders

The following tables summarize key quantitative data related to the prevalence of these disorders and the typical concentrations of phytanic and pristanic acid in affected individuals compared to healthy controls.

| Disorder | Prevalence | Genetic Basis |

| Adult Refsum Disease (ARD) | ~1 in 1,000,000[16] | >90% PHYH mutations[5][10], <10% PEX7 mutations[7][17] |

| Zellweger Spectrum Disorders (ZSD) | ~1 in 50,000 (North America)[1] | ~60-70% PEX1 mutations[1][14][15], ~15% PEX6 mutations[8], other PEX gene mutations |

| Analyte | Healthy Controls (µmol/L) | Adult Refsum Disease (ARD) (µmol/L) | Zellweger Spectrum Disorders (ZSD) (µmol/L) |

| This compound | 0 - 33[3] | 992 - 6400[3] | Elevated, but age-dependent and may be lower than in ARD[13][18] |

| Pristanic Acid | Micromolar concentrations[19] | Normal or near-normal[20] | Often elevated[20] |

Experimental Protocols

Accurate diagnosis and research into this compound storage disorders rely on a combination of biochemical and genetic analyses. The following are detailed methodologies for key experiments.

Quantification of Phytanic and Pristanic Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentrations of phytanic and pristanic acids in plasma for the diagnosis and monitoring of this compound storage disorders.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of deuterated internal standards for this compound (e.g., d3-phytanic acid) and pristanic acid (e.g., d3-pristanic acid).

-

Perform acid hydrolysis of the plasma lipids by adding methanolic HCl and heating at 90°C for 60 minutes. This process releases the fatty acids from their esterified forms.

-

Extract the fatty acid methyl esters (FAMEs) with a non-polar solvent such as hexane.

-

Evaporate the hexane layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Re-dissolve the dried FAMEs in a suitable solvent.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a DB-1 or HP-5ms column).

-

The gas chromatograph separates the different fatty acid methyl esters based on their boiling points and interaction with the column's stationary phase.

-

The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific ions corresponding to this compound, pristanic acid, and their deuterated internal standards.

-

-

Quantification:

-

The concentration of each fatty acid is determined by comparing the peak area of the endogenous compound to the peak area of its corresponding deuterated internal standard.

-

Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Activity Assay in Cultured Fibroblasts

Objective: To determine the functional activity of the PHYH enzyme in patient-derived fibroblasts to confirm a diagnosis of Adult Refsum Disease.

Methodology:

-

Fibroblast Culture:

-

Obtain a skin biopsy from the patient and a healthy control.

-

Establish fibroblast cell cultures from the biopsies in appropriate culture media (e.g., DMEM with fetal bovine serum).

-

-

Cell Homogenization:

-

Harvest the cultured fibroblasts and resuspend them in a homogenization buffer.

-

Disrupt the cells using sonication or a Dounce homogenizer on ice to release the cellular contents, including peroxisomal enzymes.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the cell homogenate, the substrate phytanoyl-CoA, and the necessary co-factors: 2-oxoglutarate, Fe(II), and ascorbate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Product Analysis:

-

Stop the reaction and extract the reaction products.

-

Analyze the formation of the product, 2-hydroxyphytanoyl-CoA, using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Quantify the amount of 2-hydroxyphytanoyl-CoA produced and normalize it to the protein concentration of the cell homogenate to determine the specific enzyme activity.

-

Compare the enzyme activity in the patient's fibroblasts to that of the healthy control. A significant reduction or absence of activity in the patient's sample is indicative of PHYH deficiency.

-

PEX7-Mediated Peroxisomal Protein Import Assay in Cultured Fibroblasts

Objective: To assess the efficiency of PEX7-dependent protein import into peroxisomes in patient-derived fibroblasts, which is relevant for diagnosing PEX7-related Adult Refsum Disease and other peroxisomal disorders.

Methodology:

-

Fibroblast Culture:

-

Culture fibroblasts from the patient and a healthy control as described above.

-

-

Immunofluorescence Staining:

-

Grow the fibroblasts on coverslips.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Incubate the cells with primary antibodies that specifically recognize a PTS2-containing protein (e.g., phytanoyl-CoA hydroxylase or peroxisomal thiolase) and a peroxisomal membrane protein marker (e.g., PMP70).

-

Wash the cells and incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies (e.g., an anti-rabbit antibody conjugated to a green fluorophore and an anti-mouse antibody conjugated to a red fluorophore).

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

In healthy control cells, the PTS2-containing protein will show a punctate staining pattern that co-localizes with the peroxisomal membrane marker.

-

In cells from a patient with a PEX7 mutation, the PTS2-containing protein will typically show a diffuse cytosolic staining pattern, indicating a failure of import into the peroxisomes.

-

Signaling Pathways and Experimental Workflows

The accumulation of this compound not only leads to direct cellular toxicity but also affects cellular signaling pathways. Understanding these pathways and the diagnostic workflow is crucial for developing therapeutic strategies.

This compound Alpha-Oxidation Pathway

The alpha-oxidation of this compound is a multi-step enzymatic process that occurs within the peroxisome.

References

- 1. Estimation of PEX1-mediated Zellweger spectrum disorder births and population prevalence by population genetics modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The significance of plasma this compound levels in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEX7 | Hereditary Ocular Diseases [disorders.eyes.arizona.edu]

- 7. researchgate.net [researchgate.net]

- 8. um.edu.mt [um.edu.mt]

- 9. Genetic Testing - Refsum Disease ..., (Refsum disease) - Genes PHYH and PEX7 . - IVAMI [ivami.com]

- 10. Identification of PEX7 as the Second Gene Involved in Refsum Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medlineplus.gov [medlineplus.gov]

- 12. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Novel Mutations and Sequence Variation in the Zellweger Syndrome Spectrum of Peroxisome Biogenesis Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A common PEX1 frameshift mutation in patients with disorders of peroxisome biogenesis correlates with the severe Zellweger syndrome phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Age-related accumulation of this compound in plasma from patients with the cerebro-hepato-renal (Zellweger) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pristanic acid - Wikipedia [en.wikipedia.org]

- 19. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Infantile Refsum Disease: Influence of Dietary Treatment on Plasma this compound Levels - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Transport Mechanisms for Phytanic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid derived from the degradation of chlorophyll, is exclusively obtained through dietary sources. Its unique structure, featuring a methyl group at the β-carbon, precludes its metabolism by the conventional β-oxidation pathway. Instead, this compound undergoes α-oxidation within peroxisomes, a critical metabolic process for its detoxification and subsequent energy production. Dysregulation of this compound transport and metabolism leads to its accumulation, resulting in severe neurological disorders such as Refsum disease. This technical guide provides a comprehensive overview of the cellular and peroxisomal transport mechanisms of this compound, detailing the involved proteins, available quantitative data, and experimental methodologies to study these processes.

Cellular Uptake and Intracellular Trafficking

The initial step in this compound metabolism is its uptake from the bloodstream into the cell. While the precise mechanisms of its transport across the plasma membrane are not fully elucidated, it is believed to follow the general pathways for fatty acid uptake. Once inside the cell, this compound requires chaperoning by intracellular lipid-binding proteins for its transport through the aqueous cytoplasm to the peroxisome.

Role of Fatty Acid Binding Proteins (FABPs)

Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular proteins that reversibly bind to hydrophobic ligands such as long-chain fatty acids, facilitating their transport between cellular compartments.[1][2] Liver-type FABP (L-FABP) has been shown to enhance the oxidation of this compound, suggesting a role in its intracellular trafficking towards the peroxisome.[3] While L-FABP expression only slightly increases the cellular uptake of this compound, it significantly enhances its rate of oxidation.[3]

Peroxisomal Import of this compound

The transport of this compound into the peroxisomal matrix is a multi-step process that is essential for its subsequent α-oxidation.

Activation to Phytanoyl-CoA

Before it can be transported into the peroxisome, this compound must be activated to its coenzyme A (CoA) ester, phytanoyl-CoA.[4][5] This activation is catalyzed by an acyl-CoA synthetase. Studies have indicated that the enzymatic site of the relevant ligase is located on the cytoplasmic surface of the peroxisomal membrane.[3][4] This strategic localization ensures that phytanoyl-CoA is readily available for transport into the peroxisomal matrix.